molecular formula C7H6N2OS B1403309 2-Methoxythieno[3,2-D]pyrimidine CAS No. 1259978-29-4

2-Methoxythieno[3,2-D]pyrimidine

Cat. No. B1403309
CAS RN: 1259978-29-4
M. Wt: 166.2 g/mol
InChI Key: CXFQJYUKGOJMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxythieno[3,2-D]pyrimidine is a derivative of thienopyrimidine, a class of compounds that are structural analogs of purines . Thienopyrimidines are widely represented in medicinal chemistry and have various biological activities .


Synthesis Analysis

Thienopyrimidines can be synthesized using various methods. One approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with formic acid yields thieno[3,2-d]pyrimidin-4-ones .

Scientific Research Applications

Development of Nanothermometers

  • A fluorescent base analogue, 2-aminothieno[3,4-d]pyrimidine based G-mimic deoxyribonucleoside, 2′-OMe-thG, has been synthesized. It was used to construct a visible nanothermometer based on the B–Z transition of DNA using 2′-OMe-thG, demonstrating its potential in biophysical applications (Yamamoto, Park, & Sugiyama, 2015).

Synthesis Techniques

  • A new technique for synthesizing 2,4-dichloro-thieno[3,2-d]pyrimidine has been developed, which could be significant in the synthesis of new medicinal compounds (Dong et al., 2012).

Antifungal Applications

  • Synthesized 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal effects against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Fluorescence and Computational Analysis

  • New fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, showed strong solid-state fluorescence. Their properties were quantitatively reproduced by quantum-chemical calculations, indicating their potential in materials science and analytical chemistry (Yokota et al., 2012).

Corrosion Inhibition

  • Pyrimidine derivatives like 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) have been used as inhibitors for the corrosion of mild steel in acidic mediums, showcasing their potential in industrial applications (Yadav et al., 2015).

Spectrophotometric Studies

  • Proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and related compounds have been studied, offering insights into their potential applications in analytical chemistry (Habeeb, Al-Attas, & Basha, 2009).

Computational Analysis for Antimicrobial Activity

  • Annulated pyrano[2,3-d]pyrimidine derivatives were synthesized and analyzed for antimicrobial activity, demonstrating effectiveness against various bacteria, which could have implications in pharmaceutical development (Bhat et al., 2016).

Biopharmaceutical Profiling

  • Pyrido-pyrimidine structure was analyzed for its biopharmaceutical profile, revealing diverse drug-like properties influenced by the substitution pattern. This research is crucial for the development of new drugs (Wuyts et al., 2013).

Safety and Hazards

The safety data sheet for 2-methoxy-3H-thieno[3,2-d]pyrimidin-4-one indicates that it is for R&D use only under the supervision of a technically qualified individual . No known hazards are mentioned for 2-Methoxythieno[3,2-D]pyrimidine .

Future Directions

Thienopyrimidines, including 2-Methoxythieno[3,2-D]pyrimidine, hold promise in the field of medicinal chemistry due to their various biological activities . Future research may focus on designing new selective, effective, and safe anticancer agents using the thienopyrimidine scaffold .

properties

IUPAC Name

2-methoxythieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-10-7-8-4-6-5(9-7)2-3-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFQJYUKGOJMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737856
Record name 2-Methoxythieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1259978-29-4
Record name 2-Methoxythieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxythieno[3,2-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methoxythieno[3,2-D]pyrimidine
Reactant of Route 3
2-Methoxythieno[3,2-D]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Methoxythieno[3,2-D]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Methoxythieno[3,2-D]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Methoxythieno[3,2-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.